2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide
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Overview
Description
“2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” is a synthetic organic compound that belongs to the class of naphthamides This compound is characterized by the presence of an ethoxy group, a hydroxy-dihydroindenyl moiety, and a naphthamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthamide Core: Starting with a naphthalene derivative, the naphthamide core can be synthesized through amide formation reactions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Attachment of the Hydroxy-Dihydroindenyl Moiety: This step involves the formation of the hydroxy-dihydroindenyl moiety, which can be achieved through cyclization reactions followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(2-hydroxyethyl)-1-naphthamide
- 2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide
- 2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-3-yl)methyl)-1-naphthamide
Uniqueness
“2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-ethoxy-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-2-27-20-12-11-16-7-5-6-10-19(16)21(20)22(25)24-15-23(26)13-17-8-3-4-9-18(17)14-23/h3-12,26H,2,13-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURAVHIBMRBBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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